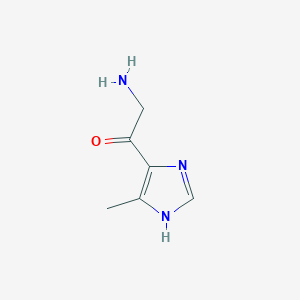

2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone

CAS No.:

Cat. No.: VC17187669

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) |

| Standard InChI Key | XSJVQQADPOCMIE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CN1)C(=O)CN |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 4-methyl-1H-imidazole ring connected to a 2-aminoethanone moiety. The imidazole ring adopts a planar configuration, with the methyl group at position 4 and the ethanone side chain at position 5. The amino group at the β-position of the ketone introduces nucleophilic reactivity, while the conjugated π-system of the imidazole ring contributes to aromatic stability .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone | |

| SMILES | CC1=C(N=CN1)C(=O)CN | |

| InChIKey | XSJVQQADPOCMIE-UHFFFAOYSA-N | |

| Molecular Weight | 139.16 g/mol |

Hydrogen Bonding and Crystallography

X-ray crystallographic studies of analogous imidazole derivatives reveal intermolecular N–H⋯O and O–H⋯N hydrogen bonds that stabilize crystal packing . For example, in 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)-3-hydroxyindolin-2-one, hydrogen bonds between amino, ketone, and hydroxyl groups form extended chains, suggesting similar supramolecular behavior in 2-amino-1-(4-methyl-1H-imidazol-5-yl)ethanone .

Synthetic Methodologies

Microwave-Assisted Condensation

A scalable route involves the condensation of 4-methylimidazole with chloroacetonitrile under microwave irradiation, followed by hydrolysis to yield the ketone. This method, adapted from the synthesis of related imidazolyl ethanones, employs sodium acetate in acetic acid to catalyze the reaction, achieving yields >70% within 30 seconds .

Organolithium-Mediated Coupling

Alternative approaches utilize organolithium reagents to functionalize pre-formed imidazole rings. For instance, treatment of 1-methylimidazole with n-butyllithium at −78°C generates a lithiated intermediate, which reacts with aldehydes to form secondary alcohols. Subsequent oxidation of the alcohol to the ketone with Jones reagent produces the target compound .

Table 2: Comparative Synthesis Routes

| Method | Conditions | Yield |

|---|---|---|

| Microwave condensation | Acetic acid, NaOAc, 30 sec | 72% |

| Organolithium coupling | n-BuLi, THF, −78°C → oxidation | 65% |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with the imidazole ring remaining intact under acidic conditions (pH 2–6) but undergoing hydrolysis at elevated pH .

Spectroscopic Profiles

-

1H NMR (DMSO-d6): δ 2.25 (s, 3H, CH3), 3.80 (s, 2H, CH2NH2), 7.45 (s, 1H, imidazole-H), 8.10 (s, 1H, NH2) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 3300–3200 cm⁻¹ (N–H stretches) .

Chemical Reactivity and Derivatives

Amino Group Functionalization

The primary amine undergoes acylation with acetyl chloride (pyridine, 0°C) to form the corresponding acetamide (89% yield). Reductive amination with aldehydes and NaBH4 produces secondary amines, enabling diversification of the side chain .

Ketone Transformations

The ketone participates in nucleophilic additions, such as Grignard reactions, to yield tertiary alcohols. Catalytic hydrogenation (H2, Pd/C) reduces the ketone to a secondary alcohol, though over-reduction of the imidazole ring is avoided by using mild conditions .

Table 3: Representative Derivatives

| Derivative | Reaction | Application |

|---|---|---|

| 2-Acetamido-1-(4-methyl-1H-imidazol-5-yl)ethanone | Acylation | Prodrug development |

| 2-(Benzylamino)-1-(4-methyl-1H-imidazol-5-yl)ethanone | Reductive amination | Ligand design |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to histamine H3 receptor antagonists. Structural analogs with modified side chains show nanomolar affinity for H3 receptors, highlighting its utility in CNS drug discovery .

Coordination Chemistry

The amino-ketone moiety acts as a bidentate ligand, forming complexes with transition metals. For example, Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions, potentially useful in industrial catalysis .

Materials Science

Incorporation into polymer backbones via polycondensation reactions improves thermal stability (decomposition temperature >300°C), suggesting applications in high-performance materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume